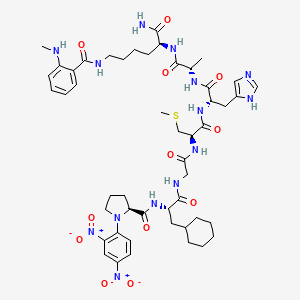

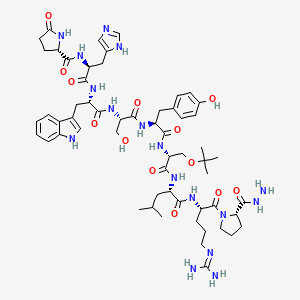

Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This peptide is also known as Goserelin . It is a synthetic peptide analog of LHRH (Luteinizing Hormone-Releasing Hormone) and is used in the treatment of prostate cancer, advanced breast cancer, and in the management of endometriosis .

Molecular Structure Analysis

The molecular weight of this peptide is 1269.43 . Its chemical formula is C₅₉H₈₄N₁₈O₁₄ . The exact molecular structure would require more detailed analysis, typically using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The peptide is stored at temperatures below -15°C . Other physical and chemical properties such as solubility, stability, and hygroscopicity would typically be determined experimentally.Aplicaciones Científicas De Investigación

Hormonal Research Applications

Synthetic peptides resembling "Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2" have been extensively studied for their role in releasing luteinizing hormone (LH) and follicle-stimulating hormone (FSH). For instance, peptides with sequences closely related to the one have demonstrated significant efficacy in stimulating the release of LH and FSH when administered to human subjects.

LH and FSH Release : Research conducted by Kastin, Schally, Gual, and Arimura in 1972 revealed that a synthetic decapeptide closely related to the query peptide effectively increased serum LH and FSH levels in both male and female volunteers. This indicates the peptide's potential in clinical studies related to reproductive health (Kastin et al., 1972).

Clinical Implications : Another study by Thomas, Donnez, and Ferin (1972) further confirmed the peptide's efficacy in rapidly increasing LH concentrations following intravenous injection in healthy adult volunteers. This suggests its utility in exploring therapeutic and contraceptive purposes (Thomas et al., 1972).

Mecanismo De Acción

Target of Action

The primary target of PYR-HIS-TRP-SER-TYR-D-SER(TBU)-LEU-ARG-PRO-NHNH2, also known as Buserelin, is the gonadotropin-releasing hormone (GnRH) receptor . This receptor is pivotal in directing the production of sex hormones, testosterone in males and estradiol in females .

Mode of Action

Buserelin, being a synthetic GnRH agonist, emulates the functions of GnRH in the pituitary gland by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . The continuous administration of Buserelin desensitizes the pituitary gland receptors, leading to a reduction in LH and FSH production .

Biochemical Pathways

The suppression of LH and FSH production by Buserelin affects the hypothalamic-pituitary-gonadal axis . This leads to a significant reduction in testosterone for males and estradiol for females . The downstream effects of this suppression have therapeutic applications in hormone-sensitive conditions .

Pharmacokinetics

It is known that buserelin is administered via subcutaneous implant , which suggests that it bypasses the first-pass metabolism, potentially enhancing its bioavailability.

Result of Action

The hormonal suppression of Buserelin has therapeutic applications. In prostate cancer, which is often hormone-sensitive, reducing testosterone levels can help slow down the growth of cancer cells . In certain gynecological conditions, such as endometriosis, suppressing estradiol production can alleviate symptoms associated with these conditions . In breast cancer, which can be influenced by estradiol, Buserelin may be used to suppress its growth .

Action Environment

The action, efficacy, and stability of Buserelin can be influenced by various environmental factorsFor instance, the storage temperature for Buserelin is recommended to be less than -15°C , suggesting that temperature could affect its stability.

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H83N17O13/c1-31(2)22-40(49(80)67-39(12-8-20-63-57(59)60)56(87)75-21-9-13-46(75)55(86)74-61)68-54(85)45(29-88-58(3,4)5)73-50(81)41(23-32-14-16-35(77)17-15-32)69-53(84)44(28-76)72-51(82)42(24-33-26-64-37-11-7-6-10-36(33)37)70-52(83)43(25-34-27-62-30-65-34)71-48(79)38-18-19-47(78)66-38/h6-7,10-11,14-17,26-27,30-31,38-46,64,76-77H,8-9,12-13,18-25,28-29,61H2,1-5H3,(H,62,65)(H,66,78)(H,67,80)(H,68,85)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H,73,81)(H,74,86)(H4,59,60,63)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLJNNKHFXUISN-URPVMXJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NN)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NN)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H83N17O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1226.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147688-42-4 |

Source

|

| Record name | 147688-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)

![2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine](/img/structure/B586749.png)